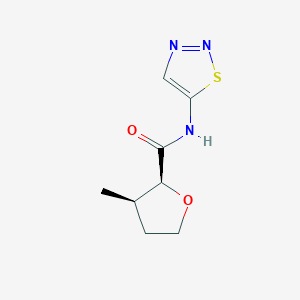![molecular formula C12H14N6 B2999925 6-(4-Prop-2-ynylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2249043-37-4](/img/structure/B2999925.png)
6-(4-Prop-2-ynylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Prop-2-ynylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines.
Métodos De Preparación
The synthesis of 6-(4-Prop-2-ynylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-prop-2-ynylpiperazine with a suitable triazolopyridazine precursor in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
6-(4-Prop-2-ynylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases like potassium carbonate, and catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound .
Aplicaciones Científicas De Investigación
6-(4-Prop-2-ynylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Researchers use this compound to study its effects on cellular processes and its interactions with proteins and enzymes.
Industrial Applications: The compound is also explored for its potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(4-Prop-2-ynylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets in the body. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to inhibit or activate these targets is mediated through its unique chemical structure, which allows it to fit into specific binding sites on the target molecules . This interaction can trigger a cascade of molecular events, ultimately resulting in the desired therapeutic or biological outcome .
Comparación Con Compuestos Similares
6-(4-Prop-2-ynylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
Triazolopyrazines: These compounds share a similar triazole ring structure but differ in the fused heterocyclic ring, leading to different biological activities and applications.
Triazolopyrimidines: These compounds also contain a triazole ring but are fused with a pyrimidine ring, resulting in distinct chemical properties and uses.
Triazolothiadiazines: These compounds have a triazole ring fused with a thiadiazine ring, offering unique pharmacological profiles and potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique biological activities and makes it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
6-(4-prop-2-ynylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-2-5-16-6-8-17(9-7-16)12-4-3-11-14-13-10-18(11)15-12/h1,3-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCYCLCVYZVTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=NN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2999844.png)
![1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2999845.png)

![2,4-dichloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylbenzenesulfonamide](/img/structure/B2999851.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(2,6-dichlorobenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2999857.png)


![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2999860.png)
![methyl 2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2999861.png)
![N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2999862.png)

![N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B2999865.png)
